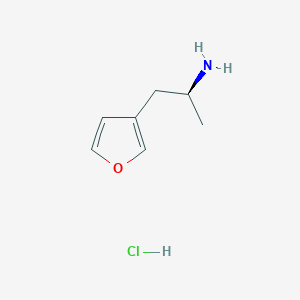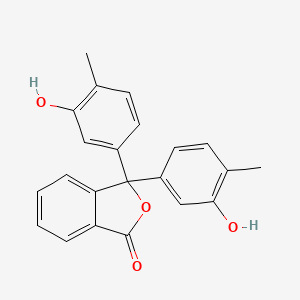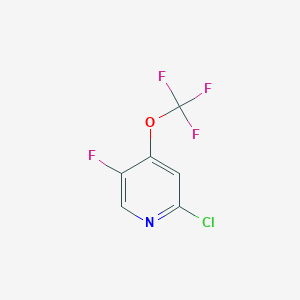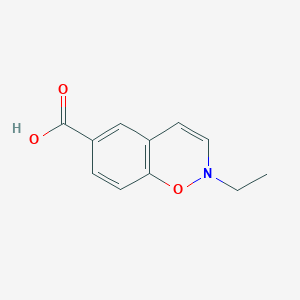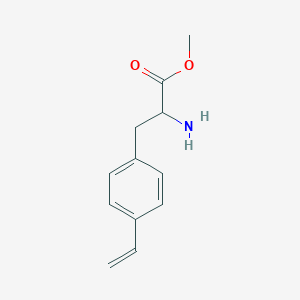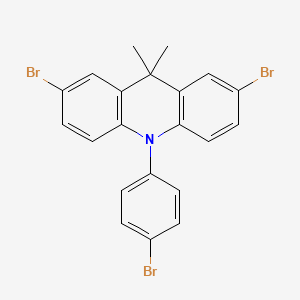
2,7-Dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine is a chemical compound with the molecular formula C21H17Br3N. It belongs to the acridine family, which is known for its diverse applications in various fields such as organic electronics, photochemistry, and medicinal chemistry. The compound is characterized by the presence of bromine atoms and a dimethyl group, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine typically involves the bromination of acridine derivatives. One common method involves the reaction of 10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine with N-bromosuccinimide (NBS) in a solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction is usually carried out at 80°C for 12 hours, followed by quenching with water and extraction with dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification techniques.
化学反応の分析
Types of Reactions
2,7-Dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation Reactions: The compound can be oxidized to form acridone derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydroacridine derivatives.
Common Reagents and Conditions
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted acridine derivatives.
Oxidation: Formation of acridone derivatives.
Reduction: Formation of dihydroacridine derivatives.
科学的研究の応用
2,7-Dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine has several scientific research applications:
Organic Electronics: Used as a building block for the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Photochemistry: Employed in the study of photophysical properties and as a photosensitizer in photochemical reactions.
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA.
Industry: Utilized in the development of dyes and pigments with specific optical properties.
作用機序
The mechanism of action of 2,7-Dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. This property makes it a potential candidate for anticancer drug development. Additionally, the bromine atoms and dimethyl groups contribute to its photophysical properties, making it useful in photochemical applications .
類似化合物との比較
Similar Compounds
2,7-Dibromo-10-(4-bromophenyl)acridone: Similar in structure but lacks the dimethyl groups.
2,7-Dibromo-10-methylacridin-9(10H)-one: Contains a methyl group instead of the dimethyl groups.
2,7-Dibromo-10′H-spiro[fluorene-9,9′-phenanthren]-10′-one: A spiro compound with a different core structure.
Uniqueness
2,7-Dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine is unique due to the presence of both bromine atoms and dimethyl groups, which enhance its chemical reactivity and photophysical properties. These features make it a versatile compound for various scientific and industrial applications.
特性
分子式 |
C21H16Br3N |
|---|---|
分子量 |
522.1 g/mol |
IUPAC名 |
2,7-dibromo-10-(4-bromophenyl)-9,9-dimethylacridine |
InChI |
InChI=1S/C21H16Br3N/c1-21(2)17-11-14(23)5-9-19(17)25(16-7-3-13(22)4-8-16)20-10-6-15(24)12-18(20)21/h3-12H,1-2H3 |
InChIキー |
AIQCOJULOWTRNB-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=C(C=CC(=C2)Br)N(C3=C1C=C(C=C3)Br)C4=CC=C(C=C4)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


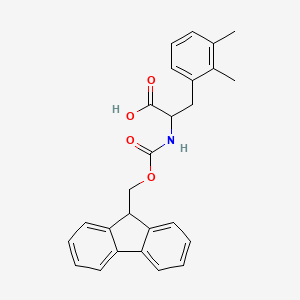
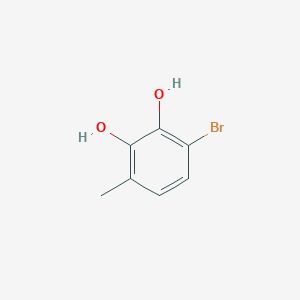
![Disodium 1-amino-4-[[4-[(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B13147001.png)

![2-{[(Benzyloxy)carbonyl]amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B13147008.png)
